molecular formula C24H17ClFN3O B6509425 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-15-0

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509425
CAS RN: 901229-15-0
M. Wt: 417.9 g/mol
InChI Key: WFMWLJILFGDTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline (abbreviated as CEPF-PQ) is a synthetic compound that belongs to the pyrazoloquinoline family of compounds. It is a heterocyclic compound with a unique structure that has attracted the attention of researchers in recent years. CEPF-PQ has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as Fe3+, Cu2+, and Zn2+. Additionally, it has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine in the brain. This compound has also been studied as a potential anticancer agent and has been shown to inhibit the growth of several cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine in the brain. This compound is also thought to act as an antioxidant, which may explain its potential anticancer properties.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. Additionally, this compound has been shown to have neuroprotective effects, as it can reduce the levels of oxidative stress in the brain. It has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline in lab experiments is its unique structure, which allows for selective binding to certain proteins and enzymes. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. One limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict the effects of this compound on a particular system.

Future Directions

There are several potential future directions for the study of 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential interactions with other drugs or compounds. Additionally, further studies on its potential toxic effects on humans and the environment are needed. Finally, further research is needed to determine the optimal conditions for synthesizing this compound.

Synthesis Methods

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline has been synthesized using several methods, including the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 4-chlorophenylboronic acid and 4-ethoxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4. The reaction is carried out in an aqueous solution of potassium carbonate and the product is isolated as a white solid.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c1-2-30-19-10-3-15(4-11-19)23-21-14-27-22-12-7-17(26)13-20(22)24(21)29(28-23)18-8-5-16(25)6-9-18/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMWLJILFGDTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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